molecular formula C9H7FN2O B1475120 8-Fluoro-3-methylimidazo[1,5-a]pyridine-1-carbaldehyde CAS No. 1567100-48-4

8-Fluoro-3-methylimidazo[1,5-a]pyridine-1-carbaldehyde

Cat. No.: B1475120
CAS No.: 1567100-48-4
M. Wt: 178.16 g/mol
InChI Key: GCNVRIKSNSFSGJ-UHFFFAOYSA-N
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Description

“8-Fluoro-3-methylimidazo[1,5-a]pyridine-1-carbaldehyde” is a chemical compound that belongs to the class of imidazopyridines . Imidazopyridine is an important fused bicyclic 5–6 heterocycle and is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines in good to excellent yields by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation has also been developed .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines have been synthesized using different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation has been developed .

Scientific Research Applications

Synthesis and Chemical Properties

  • Hydroamination and Aminooxygenation : A study details the aqueous synthesis of methylimidazo[1,2-a]pyridines, including compounds similar to 8-Fluoro-3-methylimidazo[1,5-a]pyridine-1-carbaldehyde, through "water-mediated" hydroamination and Ag-catalyzed intramolecular aminooxygenation, yielding imidazo[1,2-a]pyridine-3-carbaldehydes in moderate to good yields (Darapaneni Chandra Mohan, Sadu Nageswara Rao, & S. Adimurthy, 2013).

  • Fluorescent Molecular Rotors : Another research introduces fluorescent molecular rotors based on 2-chloroimidazo[1,2-a]pyridine-3-carbaldehyde, demonstrating how modifications in the imidazo[1,2-a]pyridine ring structure affect absorption and fluorescence, which are crucial for developing novel optical materials and sensors (S. D. Jadhav & N. Sekar, 2017).

Bioisosteric Replacements and Drug Design

  • Bioisosteric Replacements in GABA A Receptor Modulators : Research on 8-Fluoroimidazo[1,2-a]pyridine highlighted its role as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in GABA(A) receptor modulators, showcasing the compound's potential in therapeutic agent design (A. Humphries et al., 2006).

Unnatural Base Pairs and Genetic Alphabet Expansion

  • Development of Unnatural Base Pairs : A study explored the synthesis of an unnatural hydrophobic base pair involving pyrrole-2-carbaldehyde and 9-methylimidazo[(4,5)-b]pyridine, contributing to the expansion of the genetic alphabet and enhancing our understanding of DNA polymerase interactions, which is pivotal for biotechnological applications (T. Mitsui et al., 2003).

Antimicrobial and Anticancer Activities

  • Antimicrobial and Anticancer Compounds : Research into novel fluoro-substituted compounds, including benzopyran derivatives, highlights the potential antimicrobial and anticancer activities of compounds structurally related to this compound, underscoring the importance of fluoro-substitution in medicinal chemistry (A. G. Hammam et al., 2005).

Biochemical Analysis

Biochemical Properties

8-Fluoro-3-methylimidazo[1,5-a]pyridine-1-carbaldehyde plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity.

Cellular Effects

The effects of this compound on cellular processes are multifaceted. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of key signaling molecules such as kinases and phosphatases, thereby affecting downstream signaling cascades . Additionally, this compound can alter the expression of genes involved in cell cycle regulation, apoptosis, and stress response, leading to changes in cellular function and behavior.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. This compound can act as an inhibitor or activator of enzymes by binding to their active sites or allosteric sites . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the transcriptional activity of target genes, ultimately affecting cellular processes and functions.

Temporal Effects in Laboratory Settings

The effects of this compound can vary over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods . The long-term effects of this compound on cellular function have been observed in both in vitro and in vivo studies, with some studies reporting sustained changes in gene expression and cellular metabolism over time.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, this compound may exhibit beneficial effects, such as modulation of enzyme activity and gene expression . At higher doses, it can induce toxic or adverse effects, including oxidative stress, DNA damage, and apoptosis. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly beyond a certain dosage level.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which play a key role in its biotransformation . These interactions can affect the metabolic flux and levels of metabolites within the cell. Additionally, this compound can influence the activity of other metabolic enzymes, leading to changes in the overall metabolic profile of the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation within specific tissues can influence its biological activity and effects on cellular function.

Properties

IUPAC Name

8-fluoro-3-methylimidazo[1,5-a]pyridine-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2O/c1-6-11-8(5-13)9-7(10)3-2-4-12(6)9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCNVRIKSNSFSGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C2N1C=CC=C2F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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